molecular formula C25H27N3O3 B2789086 2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide CAS No. 894002-67-6

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

Cat. No. B2789086
CAS RN: 894002-67-6
M. Wt: 417.509
InChI Key: LXUASIHPUGPJET-UHFFFAOYSA-N
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Description

The compound “2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide” is a complex organic molecule that contains a quinoline and an indole moiety . Quinoline and indole are both heterocyclic aromatic organic compounds. They are known to be part of many bioactive compounds and have been used in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the amide group (-CONH2) could undergo hydrolysis, and the quinoline and indole moieties could potentially undergo electrophilic substitution reactions .

Future Directions

Future research could involve studying the biological activity of this compound and its potential uses in medicine. Additionally, new methods for the synthesis of this compound could be explored .

properties

IUPAC Name

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-3-26(4-2)23(29)17-27-16-20(19-12-6-8-14-22(19)27)24(30)25(31)28-15-9-11-18-10-5-7-13-21(18)28/h5-8,10,12-14,16H,3-4,9,11,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUASIHPUGPJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

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